molecular formula C16H18N4O4 B15169341 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine CAS No. 874159-95-2

1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine

Cat. No.: B15169341
CAS No.: 874159-95-2
M. Wt: 330.34 g/mol
InChI Key: JBOFBUJJFFKAMH-UHFFFAOYSA-N
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Description

1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two ethyl groups and two nitrophenyl groups attached to a hydrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with diethylhydrazine. The reaction typically involves the following steps:

    Condensation Reaction: 2-nitrobenzaldehyde is reacted with diethylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate hydrazone.

    Reduction Reaction: The intermediate hydrazone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitrophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Nitroso derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted nitrophenyl derivatives.

Scientific Research Applications

1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, DNA interaction, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

    1,2-Diphenylhydrazine: Similar structure but with phenyl groups instead of nitrophenyl groups.

    1,2-Diethylhydrazine: Lacks the nitrophenyl groups, making it less reactive.

    1,2-Bis(2,4-dinitrophenyl)hydrazine: Contains additional nitro groups, making it more reactive.

Uniqueness: 1,2-Diethyl-1,2-bis(2-nitrophenyl)hydrazine is unique due to the presence of both ethyl and nitrophenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

874159-95-2

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine

InChI

InChI=1S/C16H18N4O4/c1-3-17(13-9-5-7-11-15(13)19(21)22)18(4-2)14-10-6-8-12-16(14)20(23)24/h5-12H,3-4H2,1-2H3

InChI Key

JBOFBUJJFFKAMH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1[N+](=O)[O-])N(CC)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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